

# In-Depth Technical Guide on Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1315111*

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## Core Compound Overview

Molecular Formula:  $C_8H_{10}N_2O_4$  Molecular Weight: 198.18 g/mol Structure:

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Caption: Chemical structure of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

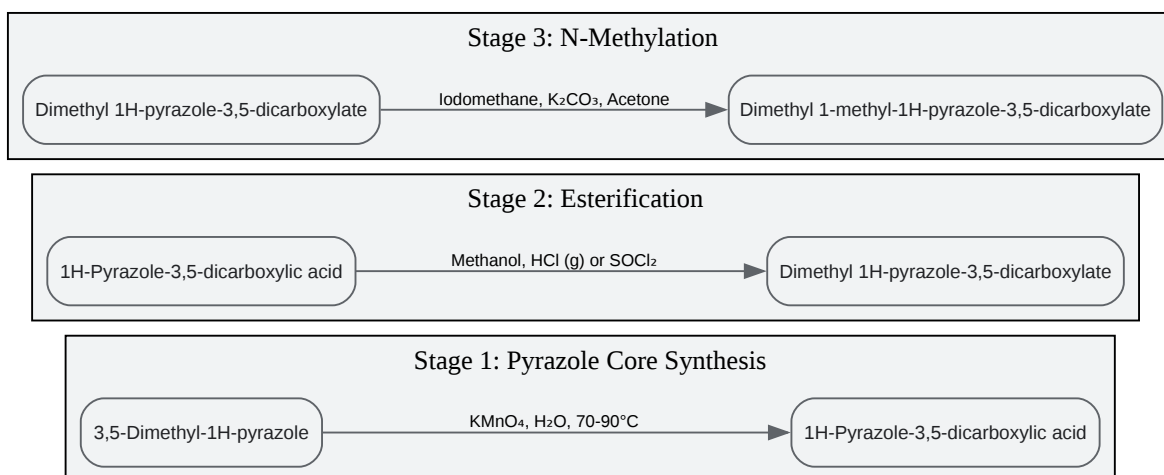
## Physicochemical Properties

Property	Value
Molecular Weight	198.18 g/mol
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Appearance	Solid (predicted)
XlogP (predicted)	0.6
Monoisotopic Mass	198.06406 Da

## Synthesis

A definitive, peer-reviewed synthesis protocol for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is not readily available in the public domain. However, a plausible synthetic route can be inferred from the preparation of its close analog, diethyl 1-methyl-pyrazole-3,5-dicarboxylate.<sup>[1]</sup> This involves the N-methylation of the corresponding 1H-pyrazole precursor. The overall synthetic strategy can be broken down into three main stages:

- Synthesis of the Pyrazole Core: Formation of 1H-Pyrazole-3,5-dicarboxylic acid.
- Esterification: Conversion of the dicarboxylic acid to its dimethyl ester.
- N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.



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Caption: Proposed synthetic workflow for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

## Experimental Protocols

### Stage 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid[2]

- Materials: 3,5-Dimethyl-1H-pyrazole, Potassium permanganate ( $\text{KMnO}_4$ ), Water, Hydrochloric acid ( $\text{HCl}$ ).
- Procedure:
  - Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to  $70^\circ\text{C}$ .
  - Gradually add potassium permanganate (3.271 mol) to the hot solution, ensuring the temperature does not exceed  $90^\circ\text{C}$ .
  - After the addition is complete, cool the mixture to room temperature.
  - Filter the precipitate of manganese dioxide ( $\text{MnO}_2$ ) and wash it with water.

- Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.
- Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

#### Stage 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate[3]

- Materials: 1H-Pyrazole-3,5-dicarboxylic acid, Methanol, Gaseous Hydrogen Chloride (HCl) or Thionyl chloride (SOCl<sub>2</sub>).
- Procedure (Method A: Gaseous HCl):
  - Mix 1H-pyrazole-3,5-dicarboxylic acid (0.203 mol) with 125 mL of methanol.
  - Saturate the mixture with gaseous HCl.
  - Heat the reaction mixture to reflux for 3 hours.
  - Allow the mixture to stand overnight at room temperature.
  - Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.
- Procedure (Method B: Thionyl Chloride):
  - Dissolve 3,5-pyrazoledicarboxylic acid hydrate (28.71 mmol) in 50 mL of methanol.
  - Under a nitrogen atmosphere, add thionyl chloride (86.15 mmol) at 0°C.
  - Heat the mixture to 80°C and stir for 4 hours.
  - Concentrate the reaction solution to obtain the product.

#### Stage 3: Synthesis of **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** (Inferred)[1]

- Materials: Diethyl 1H-pyrazole-3,5-dicarboxylate (as a proxy for the dimethyl ester), Iodomethane, Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), Acetone.
- Procedure:

- Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.
- Add potassium carbonate to the solution.
- While stirring, add iodomethane dropwise.
- Heat the reaction mixture to 60°C and maintain for an extended period (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the solid and rinse the filter cake with acetone.
- Combine the organic phases and evaporate the solvent.
- The crude product can be further purified, for instance, by dissolving in ethyl acetate and removing any insoluble matter, followed by evaporation to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate. A similar procedure is expected to be effective for the dimethyl ester.

## Spectroscopic Data

Specific spectroscopic data for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is not readily available. However, for the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, the following has been reported:[3]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.34 (s, 1H), 3.96 (s, 6H).
- IR: 3105 cm<sup>-1</sup> (broad, N-H stretching), 1710 cm<sup>-1</sup> (strong, C=O stretching), 1240 cm<sup>-1</sup> (strong, C-O-C stretching).

## Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and antioxidant properties.[4] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, hypoglycemic, analgesic, and anti-cancer agents.[5][6]

However, specific biological activities or drug development applications for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** have not been detailed in the reviewed literature. Its structural similarity to other biologically active pyrazoles suggests it could be a valuable intermediate in

the synthesis of novel therapeutic agents. The dicarboxylate functional groups provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Given the lack of specific data on biological targets and signaling pathways for this particular compound, no pathway diagrams can be provided at this time. Researchers are encouraged to screen this compound in relevant biological assays to elucidate its potential therapeutic value.

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Address: 3281 E Guasti Rd

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